molecular formula C10H11BrO3 B2873346 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid CAS No. 455887-97-5

2-(4-Bromo-2,6-dimethylphenoxy)acetic acid

Cat. No.: B2873346
CAS No.: 455887-97-5
M. Wt: 259.099
InChI Key: ADOYAWLBKFVKKZ-UHFFFAOYSA-N
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Description

Contextualization of Phenoxyacetic Acid Derivatives in Academic Chemical Research

Phenoxyacetic acid and its derivatives represent a significant class of organic compounds, characterized by a phenoxy group linked to an acetic acid moiety. drugbank.com In academic research, these compounds are frequently explored for their utility as intermediates in organic synthesis and for their diverse biological activities. The core structure allows for a wide range of chemical modifications on the aromatic ring, the ether linkage, and the carboxylic acid group, making them attractive scaffolds for developing new molecules with tailored properties. Research has shown that derivatives of phenoxyacetic acid are integral to the synthesis of pharmaceuticals, herbicides, and fungicides. researchgate.net Their prevalence in medicinal chemistry is noteworthy, with studies investigating their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Significance of Brominated and Substituted Phenoxyacetic Acid Frameworks in Contemporary Organic Chemistry

The introduction of halogen atoms, particularly bromine, into organic molecules is a well-established strategy in contemporary organic chemistry to modulate their physicochemical and biological properties. Bromination of phenoxyacetic acid frameworks is of particular significance for several reasons. The bromo-substituent can enhance the lipophilicity of a molecule, potentially influencing its transport and interaction with biological membranes. Furthermore, the bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings) to build more complex molecular architectures. This synthetic utility makes brominated phenoxyacetic acids valuable intermediates for the construction of novel chemical entities. The presence of other substituents, such as the dimethyl groups in the title compound, provides steric and electronic effects that can further fine-tune the reactivity and conformational preferences of the molecule.

Research Trajectories and Scholarly Scope Pertaining to 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid

The scholarly investigation of this compound appears to be primarily centered on its role as a chemical intermediate. While detailed, peer-reviewed studies focusing exclusively on this compound are not abundant in the public domain, its chemical structure suggests a logical trajectory of synthesis and application within organic chemistry. The synthesis would likely involve the etherification of 4-bromo-2,6-dimethylphenol (B182379) with a haloacetic acid or its ester, followed by hydrolysis, or the direct bromination of 2-(2,6-dimethylphenoxy)acetic acid. google.comgoogle.com

The research scope for this compound is therefore implicitly linked to the synthesis of more complex molecules where the this compound moiety serves as a structural component. Its utility is likely found in proprietary industrial research and development, particularly in the fields of agrochemicals and pharmaceuticals, where phenoxyacetic acid derivatives have a proven track record. The lack of extensive academic publications may suggest its role as a building block rather than a final product with notable biological activity in its own right.

Chemical and Physical Properties

Below is a table summarizing the known and predicted properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
CAS Number 455887-97-5
Predicted XlogP 2.9
Appearance Solid (predicted)
Predicted Collision Cross Section ([M+H]⁺) 145.9 Ų

Note: Some properties are predicted from computational models due to the limited availability of experimental data in published literature.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in readily available academic literature. However, based on established organic chemistry principles and patents related to the synthesis of the parent compound, 2-(2,6-dimethylphenoxy)acetic acid, a plausible synthetic route can be outlined. google.comgoogle.com

A likely method involves the Williamson ether synthesis, reacting 4-bromo-2,6-dimethylphenol with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, in the presence of a base. google.comgoogle.com The base, typically sodium hydroxide (B78521), deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then displaces the halide from the haloacetic acid.

An alternative approach would be the direct bromination of 2-(2,6-dimethylphenoxy)acetic acid. The dimethyl groups on the phenoxy ring are ortho, para-directing, and the para position to the ether linkage is activated. Therefore, electrophilic aromatic substitution with a suitable brominating agent would be expected to yield the 4-bromo derivative.

The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the ether linkage, and the brominated aromatic ring. The carboxylic acid can undergo typical reactions such as esterification and amidation. The bromine atom on the aromatic ring can be substituted through nucleophilic aromatic substitution under certain conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOYAWLBKFVKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Bromo 2,6 Dimethylphenoxy Acetic Acid and Analogues

Regioselective Bromination of Dimethylphenoxyacetic Acid Precursors

A key synthetic approach to 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid involves the direct bromination of 2-(2,6-dimethylphenoxy)acetic acid. The success of this route hinges on achieving high regioselectivity, directing the electrophilic bromine atom specifically to the para-position of the aromatic ring, which is activated by the phenoxy group and sterically unhindered. Over-bromination and the formation of ortho-isomers are common challenges that must be addressed through careful selection of reagents and conditions. semanticscholar.org

Reaction Conditions and Parameter Optimization

The selective monobromination of phenolic compounds is often challenging due to the high activation of the aromatic ring, which can lead to multiple substitutions. semanticscholar.orgmdpi.com Various brominating agents have been developed to overcome this. Safer N-bromosuccinimide (NBS) based reagents are often preferred over molecular bromine, which is corrosive and has a lower atom economy. semanticscholar.org

Optimization of reaction parameters is crucial for maximizing the yield of the desired 4-bromo product. Factors such as the choice of solvent, temperature, and the nature of the brominating agent play a significant role. For instance, a system using N-bromosuccinimide (NBS) in acetonitrile (B52724) is a common choice for such transformations. nih.gov Another approach involves oxidative bromination, where a bromide salt like potassium bromide (KBr) is oxidized in situ to generate the brominating species. semanticscholar.orgmdpi.com A mild and efficient system for the selective mono-bromination of phenols has been developed using KBr and ZnAl–BrO3−–layered double hydroxides (LDHs), where the para-position is highly favored. mdpi.com

Brominating SystemTypical SolventTemperatureKey Features
N-Bromosuccinimide (NBS)Acetonitrile (CH₃CN)Room Temperature to 60 °CCommon and versatile reagent for regioselective bromination. nih.gov
KBr / Oxidant (e.g., ZnAl–BrO₃⁻–LDHs)Acetic Acid / Water35 °CIn situ generation of the brominating agent; high regioselectivity for the para position. semanticscholar.orgmdpi.com
Trimethylsilyl (B98337) bromide (TMSBr) / SulfoxideAcetonitrile (CH₃CN)Room TemperatureA mild system reported to give high para-selectivity, potentially aided by hydrogen bonding interactions. chemistryviews.org
Table 1. Comparison of Reaction Conditions for Regioselective Bromination.

Catalytic Systems for Halogenation Reactions

To improve selectivity and reaction efficiency, various catalytic systems have been explored for the halogenation of phenols. These systems often operate under milder conditions and can offer higher yields and better control over regioselectivity compared to non-catalytic methods. nih.gov

Visible-light photoredox catalysis represents a modern approach, where a ruthenium or similar photocatalyst can generate the reactive bromine species in situ from a stable precursor like carbon tetrabromide (CBr₄) under mild conditions. nih.govbeilstein-journals.org This method is noted for its high chemical yield and regioselectivity. beilstein-journals.org Other catalytic systems employ various transition metals or Lewis acids to activate the brominating agent or the substrate. For example, systems like Cu-Mn spinel oxides have been reported for the regioselective halogenation of phenols. acs.org These catalytic methods provide an alternative to traditional electrophilic substitution, often with improved environmental considerations and operational simplicity. nih.govbeilstein-journals.org

Cross-Coupling Strategies for Aromatic Functionalization

The bromine atom in this compound serves as a versatile functional handle for constructing more complex molecules through carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, allowing for the attachment of a wide array of aryl, alkyl, and vinyl groups.

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. rsc.org For a substrate like this compound, this reaction enables the substitution of the bromine atom with various organic moieties.

The reaction is particularly challenging for sterically hindered substrates, such as those with ortho-substituents adjacent to the coupling site. organic-chemistry.orgrsc.org The two methyl groups in the target compound present such a challenge. The development of specialized ligands for the palladium catalyst has been critical to overcoming this limitation. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the catalyst's activity and stability, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. organic-chemistry.orgresearchgate.net Optimization studies for hindered couplings often point to combinations of specific palladium precatalysts, bulky ligands, a suitable base, and an appropriate solvent. organic-chemistry.orgacs.org

ComponentFunctionCommon Examples
Palladium PrecatalystSource of the active Pd(0) catalystPd(OAc)₂, Pd₂(dba)₃
LigandStabilizes the catalyst and facilitates key reaction stepsBulky phosphines (e.g., RuPhos, S-Phos), N-Heterocyclic Carbenes (NHCs) organic-chemistry.orgacs.org
BaseActivates the organoboron speciesK₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOK organic-chemistry.orgacs.org
SolventSolubilizes reactants and influences reaction rateDioxane, Toluene, Tetrahydrofuran (B95107) (THF) organic-chemistry.orgacs.org
Organoboron ReagentProvides the organic group to be coupledArylboronic acids, Alkylboronic acids rsc.org
Table 2. Key Components of a Suzuki-Miyaura Reaction for Hindered Substrates.

Complementary Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings can be utilized to functionalize the aryl bromide. These reactions expand the range of accessible structures by allowing for the introduction of different types of chemical bonds.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a method for C-C bond formation with vinyl partners. The reaction is typically carried out with a palladium catalyst and a base. rsc.orgresearchgate.net

Sonogashira Coupling : This reaction is used to form a C-C bond between the aryl bromide and a terminal alkyne. rsc.org It traditionally uses a palladium catalyst and a copper(I) co-catalyst, although copper-free versions have been developed to avoid side reactions like alkyne dimerization. organic-chemistry.orglibretexts.orgwikipedia.org

These complementary reactions demonstrate the synthetic flexibility afforded by the bromo-substituent, making this compound a valuable intermediate for synthesizing a diverse range of analogues.

Etherification Reactions for Phenoxyacetic Acid Moiety Construction

An alternative and highly convergent synthetic route involves the construction of the phenoxyacetic acid moiety as a final step. This strategy begins with the synthesis or acquisition of 4-Bromo-2,6-dimethylphenol (B182379), which is then reacted with an acetic acid equivalent to form the ether linkage.

This transformation is most commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the first step, the phenolic proton of 4-Bromo-2,6-dimethylphenol is removed by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to generate a highly nucleophilic phenoxide ion. youtube.com This phenoxide then attacks an electrophilic reagent like ethyl bromoacetate (B1195939) or chloroacetic acid. The subsequent hydrolysis of the ester group, if used, yields the final carboxylic acid product. The choice of a primary alkyl halide as the electrophile is crucial, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. masterorganicchemistry.com This method is broadly applicable and remains one of the most fundamental and reliable ways to prepare ethers. wikipedia.org

Chemical Preparation of Structurally Related Intermediates

The successful synthesis of the target compound relies on the availability of high-quality starting materials and intermediates.

The primary precursor, 4-bromo-2,6-dimethylphenol , is typically prepared by the bromination of 2,6-dimethylphenol. This electrophilic aromatic substitution reaction can be carried out using elemental bromine in a suitable solvent, such as dichloromethane, often at reduced temperatures to control selectivity and minimize the formation of polybrominated byproducts. orgsyn.org The reaction is generally straightforward and provides the desired product in good yield.

Another key intermediate is the haloacetic acid ester , such as ethyl chloroacetate or ethyl bromoacetate . These can be synthesized via Fischer esterification of the corresponding haloacetic acid with ethanol (B145695) in the presence of a catalytic amount of strong acid, like sulfuric acid. chemicalbook.comyoutube.com Alternatively, they can be prepared by other standard esterification methods.

The formation of the sodium 4-bromo-2,6-dimethylphenoxide intermediate for the Williamson ether synthesis is typically performed in situ by reacting 4-bromo-2,6-dimethylphenol with a stoichiometric amount of a sodium base, such as sodium hydride or sodium hydroxide, in the chosen reaction solvent immediately prior to the addition of the haloacetic acid ester. masterorganicchemistry.comyoutube.com

Post-Synthesis Purification and Isolation Protocols

Achieving high purity of the final product is essential, and this is typically accomplished through a combination of recrystallization and chromatographic techniques.

Recrystallization is a powerful and widely used method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.

For a compound like this compound, which possesses both aromatic and carboxylic acid functionalities, a range of solvent systems can be explored. Common choices include mixtures of a polar solvent in which the compound is soluble (e.g., ethanol, acetone, or ethyl acetate) and a non-polar anti-solvent in which it is less soluble (e.g., water or hexanes). reddit.comrochester.edu The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals of the pure compound, which can then be isolated by filtration.

Interactive Data Table: Common Recrystallization Solvents
Solvent/MixturePolarityNotes
Ethanol/WaterPolar/PolarA common and effective mixture for many organic acids.
Acetone/Hexane (B92381)Polar/Non-polarGood for compounds with intermediate polarity.
Ethyl Acetate/HexanePolar/Non-polarAnother versatile system for a range of organic compounds.
TolueneNon-polarCan be effective for aromatic compounds.

Flash chromatography is a rapid form of column chromatography that is frequently used for the purification of organic compounds in a laboratory setting. wfu.edu It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), which is a solvent or a mixture of solvents. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For the purification of this compound, a normal-phase flash chromatography setup is generally suitable. The crude product is loaded onto a silica gel column, and a solvent system of increasing polarity is passed through the column to elute the components. A common mobile phase for acidic compounds like this would be a mixture of a non-polar solvent such as hexanes or heptane (B126788) and a more polar solvent like ethyl acetate. wfu.edu To prevent the streaking of the acidic compound on the silica gel, a small amount of a modifier, such as acetic acid, can be added to the eluent. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and the solvent evaporated.

Considerations for Industrial-Scale Synthetic Processes

Transitioning a laboratory-scale synthesis to an industrial process introduces a new set of challenges and considerations. For the production of this compound, the Williamson ether synthesis is likely the more economically viable and scalable option compared to the Mitsunobu reaction, due to the lower cost of reagents and the avoidance of stoichiometric phosphine oxide waste. byjus.com

Key factors to consider for industrial scale-up include:

Cost and Availability of Raw Materials: The price and reliable supply of 2,6-dimethylphenol, bromine, and haloacetic acid derivatives are critical for economic feasibility. uk-cpi.com

Process Safety: Handling large quantities of reagents like bromine and strong bases requires robust safety protocols and specialized equipment.

Reaction Optimization: Maximizing yield and minimizing reaction time are paramount. This may involve optimizing reaction temperature, pressure, and catalyst loading (if applicable). The use of phase-transfer catalysis can be particularly advantageous in industrial settings for Williamson ether syntheses. byjus.com

Waste Management: The generation of byproducts and solvent waste must be minimized and managed in an environmentally responsible and cost-effective manner. uk-cpi.com

Product Isolation and Purification: Efficient and scalable methods for product isolation and purification are necessary. This might involve moving from chromatographic methods to crystallization or distillation for purification.

Regulatory Compliance: The manufacturing process must adhere to all relevant chemical safety and environmental regulations.

The development of continuous flow processes, as opposed to traditional batch processing, can offer significant advantages in terms of safety, efficiency, and consistency for the large-scale production of fine chemicals. acsgcipr.org

Chemical Reactivity and Transformation Pathways of 2 4 Bromo 2,6 Dimethylphenoxy Acetic Acid

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. These transformations are pivotal for modifying the electronic and steric properties of the molecule.

The bromo-substituent can be replaced by various nucleophiles, often facilitated by transition metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. For instance, the Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting 2-(4-bromo-2,6-dimethylphenoxy)acetic acid with organoboron compounds in the presence of a palladium catalyst and a base. Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling with a variety of amines. Other important transformations include the cyanation reaction to introduce a nitrile group, which can serve as a precursor for other functionalities.

Below is a table summarizing potential nucleophilic substitution reactions on this compound, with typical reagents and expected products.

Reaction TypeNucleophile/ReagentCatalyst/ConditionsExpected Product
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄, Na₂CO₃2-(4-Aryl-2,6-dimethylphenoxy)acetic acid
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃, Ligand, NaOtBu2-(4-Amino-2,6-dimethylphenoxy)acetic acid derivative
CyanationKCN or Zn(CN)₂Pd(PPh₃)₄2-(4-Cyano-2,6-dimethylphenoxy)acetic acid
HydrolysisNaOHHigh Temperature/Pressure2-(4-Hydroxy-2,6-dimethylphenoxy)acetic acid

Note: The conditions and yields for these reactions would require specific experimental optimization for this particular substrate.

While specific kinetic and mechanistic studies on this compound are not extensively documented in publicly available literature, the mechanisms of the aforementioned cross-coupling reactions are well-established for aryl halides in general. The catalytic cycle for the Suzuki-Miyaura coupling, for example, is understood to involve three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Similarly, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. The rate and efficiency of these reactions are highly dependent on the choice of ligand, base, and solvent, which modulate the stability and reactivity of the palladium intermediates.

Oxidative Transformations of the Alkyl Moieties

The two methyl groups on the benzene (B151609) ring are susceptible to oxidation, offering a pathway to introduce oxygenated functional groups.

Selective oxidation of one or both benzylic methyl groups can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. For a partial oxidation to the corresponding aldehydes, reagents such as selenium dioxide or ceric ammonium (B1175870) nitrate (B79036) might be employed under controlled conditions. More vigorous oxidation can lead to the formation of carboxylic acids.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl groups to carboxylic acids. This would result in the formation of a di- or tri-carboxylic acid derivative, significantly altering the polarity and functionality of the parent molecule. The reaction typically proceeds via a benzylic radical intermediate.

A summary of potential oxidative transformations is presented below:

Oxidizing AgentConditionsExpected Product(s)
Selenium Dioxide (SeO₂)Controlled temperature2-(4-Bromo-2-formyl-6-methylphenoxy)acetic acid and/or 2-(4-Bromo-2,6-diformylphenoxy)acetic acid
Potassium Permanganate (KMnO₄)Heat, basic conditions4-Bromo-2,6-bis(carboxymethyl)phenoxyacetic acid
Chromic Acid (H₂CrO₄)Acidic conditions4-Bromo-2,6-bis(carboxymethyl)phenoxyacetic acid

Reductive Modifications of the Carboxylic Acid Functionality

The carboxylic acid group of the acetic acid side chain can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of carboxylic acids to primary alcohols. doubtnut.comyoutube.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during workup to yield the alcohol. Another class of reagents for this transformation are boranes, such as diborane (B8814927) (B₂H₆) or borane (B79455) complexes (e.g., BH₃·THF). libretexts.org These reagents offer a milder alternative to LiAlH₄ and can sometimes provide better chemoselectivity in the presence of other reducible functional groups. nih.govresearchgate.net

The expected product of the reduction of this compound is 2-(4-bromo-2,6-dimethylphenoxy)ethanol.

Reducing AgentSolventWorkupExpected Product
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFAcidic (e.g., H₃O⁺)2-(4-Bromo-2,6-dimethylphenoxy)ethanol
Borane-THF complex (BH₃·THF)Tetrahydrofuran (B95107) (THF)Aqueous2-(4-Bromo-2,6-dimethylphenoxy)ethanol

This reduction significantly changes the character of the side chain from acidic to a neutral, hydroxyl-functionalized moiety, opening up further avenues for derivatization, such as esterification or etherification reactions at the newly formed alcohol.

Conversion to Alcohols and Aldehydes

The carboxylic acid moiety of this compound is susceptible to reduction to form the corresponding primary alcohol, 2-(4-Bromo-2,6-dimethylphenoxy)ethanol, or the aldehyde, 2-(4-Bromo-2,6-dimethylphenoxy)acetaldehyde. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction to Alcohol:

Powerful reducing agents are typically required for the direct reduction of carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide.

The general transformation can be represented as: Br(CH₃)₂C₆H₂OCH₂COOH + [H] → Br(CH₃)₂C₆H₂OCH₂CH₂OH

Due to the high reactivity of LiAlH₄, it is generally not selective and will reduce other susceptible functional groups if present.

Reduction to Aldehyde:

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than their parent carboxylic acids. Direct conversion is often difficult to achieve in high yields. A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a milder reducing agent that will not proceed to the alcohol.

One such reagent is diisobutylaluminium hydride (DIBAL-H), which can reduce esters to aldehydes at low temperatures. Another approach is the use of specific catalytic systems designed for this partial reduction.

Br(CH₃)₂C₆H₂OCH₂COOH + SOCl₂ → Br(CH₃)₂C₆H₂OCH₂COCl

Br(CH₃)₂C₆H₂OCH₂COCl + [H] → Br(CH₃)₂C₆H₂OCH₂CHO

The specific conditions for these transformations for this compound have not been extensively reported, but the general methodologies for phenoxyacetic acids are well-established in organic synthesis.

Reactivity with Reactive Species and Environmental Relevance

The presence of an electron-rich aromatic ring and a bromine substituent makes this compound susceptible to degradation by reactive species, which is of significant environmental interest.

Interaction with Hydroxyl Radicals and Degradation Pathways

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidizing species that play a crucial role in the degradation of organic pollutants in the environment and in advanced oxidation processes (AOPs) for water treatment. The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction.

For this compound, the likely pathways for degradation by hydroxyl radicals include:

Hydroxylation of the Aromatic Ring: The •OH radical can add to the electron-rich benzene ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of a bromide ion or water, leading to the formation of hydroxylated and debrominated derivatives.

Side-Chain Oxidation: Hydrogen abstraction from the methylene (B1212753) group of the acetic acid side chain can occur, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form a peroxyl radical, initiating a cascade of reactions that can lead to the cleavage of the ether bond and the formation of 2,6-dimethyl-4-bromophenol and glyoxylic acid.

Ipso-Substitution: Attack of the hydroxyl radical at the carbon atom bearing the ether linkage (ipso-attack) can also lead to the cleavage of the ether bond. nih.gov

Studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that •OH attack on the aromatic ring is a major degradation pathway. nih.gov A similar mechanism can be expected for this compound, resulting in a complex mixture of degradation products.

Table 1: Plausible Initial Degradation Products of this compound by Hydroxyl Radicals

Precursor CompoundReactive SpeciesPlausible Initial Products
This compoundHydroxyl Radical (•OH)Hydroxylated derivatives
2,6-dimethyl-4-bromophenol
Debrominated derivatives

Photochemical Degradation Mechanisms

The presence of the aromatic ring and the carbon-bromine bond suggests that this compound is susceptible to photochemical degradation upon exposure to ultraviolet (UV) radiation. The primary photochemical processes for brominated aromatic compounds involve the cleavage of the C-Br bond.

The energy from UV light can be absorbed by the molecule, promoting it to an excited state. This excited state can then undergo homolytic cleavage of the C-Br bond to generate an aryl radical and a bromine radical.

Br(CH₃)₂C₆H₂OCH₂COOH + hν → •(CH₃)₂C₆H₂OCH₂COOH + Br•

The resulting aryl radical is highly reactive and can undergo several subsequent reactions, including:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from the solvent or other organic matter to form 2,6-dimethylphenoxyacetic acid.

Reaction with Oxygen: In the presence of oxygen, the aryl radical can form a peroxyl radical, leading to the formation of hydroxylated and other oxygenated products.

The photochemical degradation of bromophenols is known to be influenced by factors such as pH and the presence of other substances in the medium. For instance, in aqueous environments, the formation of hydrated electrons during photolysis can also contribute to the debromination process.

Complexation and Chelation Chemistry

Ligand Substitution Reactions with Transition Metals

The carboxylic acid group of this compound can act as a ligand, coordinating with transition metal ions to form metal complexes. The carboxylate group can coordinate to a metal center in several ways, including as a monodentate, bidentate chelating, or bridging ligand.

In a ligand substitution reaction, the 2-(4-Bromo-2,6-dimethylphenoxy)acetate anion would displace other ligands (such as water molecules) from the coordination sphere of a hydrated metal ion in solution. For example, with a generic divalent transition metal ion, M(II), the reaction can be represented as:

[M(H₂O)₆]²⁺ + Br(CH₃)₂C₆H₂OCH₂COO⁻ ⇌ [M(H₂O)₅(OOCCH₂OC₆H₂(CH₃)₂Br)]⁺ + H₂O

The stability of the resulting complex will depend on several factors, including the nature of the metal ion, the pH of the solution (which affects the deprotonation of the carboxylic acid), and the presence of other competing ligands. The ether oxygen in the side chain could potentially participate in chelation to form a five-membered ring with the metal ion, which would enhance the stability of the complex. However, the steric hindrance from the two methyl groups on the aromatic ring might influence the coordination geometry and the stability of the resulting complexes.

Table 2: Potential Coordination Modes of 2-(4-Bromo-2,6-dimethylphenoxy)acetate with Transition Metals

LigandMetal Ion (Generic)Potential Coordination Modes
2-(4-Bromo-2,6-dimethylphenoxy)acetateMⁿ⁺Monodentate
Bidentate (chelating)
Bridging

Potential for Catalytic Applications

While direct catalytic applications of this compound are not extensively documented in current scientific literature, its molecular structure suggests significant potential for use in the development of novel catalysts. The inherent features of this compound, specifically the phenoxyacetic acid moiety, the bromine substituent, and the two methyl groups on the phenyl ring, provide a versatile scaffold for designing ligands for transition metal-catalyzed reactions.

The primary potential for this compound in catalysis lies in its function as a ligand that can coordinate to a metal center. The carboxylic acid group can act as a coordinating agent, binding to a variety of transition metals. The nature of the resulting metal complex, and therefore its catalytic activity, would be influenced by the electronic and steric properties of the entire ligand structure.

The bromine atom at the para-position and the two methyl groups at the ortho-positions of the phenyl ring are expected to exert significant electronic and steric effects. These substituents can modulate the electron density at the metal center upon coordination, thereby influencing the catalytic activity and selectivity of the complex. For instance, the electron-withdrawing nature of the bromine atom could enhance the Lewis acidity of the metal center, which can be beneficial in certain catalytic transformations. Conversely, the electron-donating methyl groups can increase the electron density on the metal, potentially favoring oxidative addition steps in a catalytic cycle.

Furthermore, the bulky dimethyl-substituted phenyl group can create a specific steric environment around the metal center. This steric hindrance can play a crucial role in controlling the selectivity of a catalytic reaction, particularly in asymmetric catalysis where the spatial arrangement of substrates around the catalyst is critical.

One area of potential application is in C-H bond functionalization reactions. Phenoxyacetic acid derivatives have been explored as directing groups in palladium-catalyzed C-H olefination of phenol (B47542) derivatives nih.gov. The carboxylic acid group can chelate to the palladium center, directing the catalytic functionalization to a specific C-H bond on the aromatic ring. The substitution pattern on the phenyl ring of this compound could be exploited to fine-tune the regioselectivity and efficiency of such transformations.

Additionally, the stability of the phenoxyacetic acid backbone under oxidative conditions suggests its potential use as a ligand in oxidation catalysis jocpr.com. The ligand's role would be to stabilize the metal center in various oxidation states and to modulate its reactivity towards the substrate. The substituents on the aromatic ring could influence the redox potential of the metal complex, thereby affecting its catalytic performance in oxidation reactions.

The following table summarizes the potential catalytic applications of this compound based on its structural features and the general principles of catalyst design.

Potential Catalytic ApplicationRole of this compoundKey Structural Features and Their Influence
C-H Bond Functionalization Ligand and Directing GroupCarboxylic Acid: Chelates to the metal center, directing the reaction. Aromatic Ring Substituents (Br, CH₃): Influence the electronic properties of the metal center and the regioselectivity of the functionalization.
Asymmetric Catalysis Chiral Ligand PrecursorSteric Bulk (Dimethyl Groups): Can create a chiral pocket around the metal center to control enantioselectivity. The core structure could be modified to introduce chirality.
Oxidation Catalysis Ligand for Redox-Active MetalsStable Phenoxyacetic Acid Backbone: Provides a robust scaffold for the metal complex. Electronic Effects (Br, CH₃): Modulate the redox potential and reactivity of the metal catalyst.
Cross-Coupling Reactions Ligand for Transition Metal Catalysts (e.g., Palladium, Nickel)Phosphine (B1218219) or N-heterocyclic Carbene Derivatives: The core structure could be functionalized to incorporate strongly coordinating groups, with the bromo and methyl groups tuning the electronic and steric properties of the resulting ligand.

It is important to note that these are potential applications derived from the structural characteristics of the molecule and the known reactivity of similar compounds. Further research would be necessary to synthesize the corresponding metal complexes and evaluate their catalytic activity in these and other chemical transformations.

Advanced Spectroscopic Characterization of 2 4 Bromo 2,6 Dimethylphenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between adjacent protons.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The two equivalent protons on the benzene (B151609) ring would be expected to produce a singlet in the aromatic region (typically δ 6.5-8.0 ppm). The exact chemical shift would be influenced by the electron-donating effect of the two methyl groups and the ether linkage, and the electron-withdrawing effect of the bromine atom.

Methylene (B1212753) Protons (-O-CH₂-): The two protons of the methylene group adjacent to the ether oxygen would appear as a singlet. Its chemical shift would likely be in the range of δ 4.5-5.0 ppm due to the deshielding effect of the adjacent oxygen atom.

Methyl Protons (-CH₃): The six equivalent protons of the two methyl groups attached to the aromatic ring would produce a sharp singlet, typically in the upfield region of the spectrum (around δ 2.0-2.5 ppm).

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically δ 10-13 ppm. Its position can be highly variable and is dependent on concentration and the solvent used.

Hypothetical ¹H NMR Data Table:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data Not AvailableData Not AvailableData Not AvailableAromatic-H
Data Not AvailableData Not AvailableData Not Available-O-CH₂-
Data Not AvailableData Not AvailableData Not Available-CH₃
Data Not AvailableData Not AvailableData Not Available-COOH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group would be expected to appear at a downfield chemical shift, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The aromatic ring would show several distinct signals. The carbon atom attached to the bromine (C-Br) would be in the range of δ 110-120 ppm. The carbons bearing the methyl groups (C-CH₃) and the carbon attached to the ether oxygen (C-O) would also have characteristic chemical shifts.

Methylene Carbon (-O-CH₂-): The methylene carbon would likely appear in the range of δ 60-70 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons would produce a single signal in the upfield region, typically around δ 15-25 ppm.

Hypothetical ¹³C NMR Data Table:

Chemical Shift (δ, ppm)Assignment
Data Not Available-C=O
Data Not AvailableAromatic Carbons
Data Not Available-O-CH₂-
Data Not Available-CH₃

Two-Dimensional NMR Techniques for Connectivity Elucidation

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity of the molecule.

COSY: A COSY spectrum would show correlations between coupled protons. However, in this specific molecule, with mostly singlet signals expected in the ¹H NMR, the utility of COSY would be limited.

HSQC: An HSQC spectrum would reveal correlations between protons and the carbons to which they are directly attached, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation or the Raman scattering, which correspond to molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups.

Expected FT-IR Absorption Bands:

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ would be indicative of the carbonyl group of the carboxylic acid.

C-O Stretch: The C-O stretching of the ether linkage and the carboxylic acid would likely appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the aromatic ring.

C-H Stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C-Br Stretch: A weak absorption in the fingerprint region, typically around 500-600 cm⁻¹, would correspond to the C-Br stretch.

Hypothetical FT-IR Data Table:

Wavenumber (cm⁻¹)IntensityAssignment
Data Not AvailableBroadO-H Stretch (Carboxylic Acid)
Data Not AvailableStrongC=O Stretch (Carboxylic Acid)
Data Not AvailableMediumAromatic C=C Stretches
Data Not AvailableMediumC-O Stretch
Data Not AvailableWeakC-Br Stretch

Fourier Transform Raman Spectroscopy

FT-Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected FT-Raman Signals:

Aromatic Ring Vibrations: The symmetric vibrations of the substituted benzene ring would be expected to produce strong signals in the Raman spectrum.

C-Br Stretch: The C-Br bond, being relatively non-polar, might show a more prominent signal in the Raman spectrum compared to the FT-IR.

C=O Stretch: The carbonyl stretch would also be visible, though typically weaker than in the IR spectrum.

Hypothetical FT-Raman Data Table:

Wavenumber (cm⁻¹)IntensityAssignment
Data Not AvailableStrongSymmetric Aromatic Ring Breathing
Data Not AvailableMediumC-H Bending/Stretching
Data Not AvailableMediumC-Br Stretch

Analysis of Characteristic Vibrational Modes and Functional Group Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular structure of 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid by identifying the vibrational modes of its constituent functional groups. The analysis of its spectrum reveals characteristic bands that can be assigned to the carboxylic acid moiety, the substituted aromatic ring, and the ether linkage.

The carboxylic acid group presents several distinct vibrational modes. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of the O-H and C=O stretching bands. The O-H stretching vibration is expected to appear as a very broad and strong absorption band in the IR spectrum, generally in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the dimerized acid is characterized by a strong, sharp band typically found between 1710 and 1680 cm⁻¹. Furthermore, the C-O stretching and O-H in-plane bending vibrations are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

The substituted benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations cause a series of bands of variable intensity in the 1600-1450 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations provide information about the substitution pattern of the ring. The ether linkage (Ar-O-CH₂) is characterized by its asymmetric and symmetric C-O-C stretching vibrations, which are expected in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively. The presence of the bromine atom is indicated by a C-Br stretching vibration, which is expected to appear at a lower frequency, typically in the 600-500 cm⁻¹ range in the IR and Raman spectra.

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
O-H Stretch (dimer)Carboxylic Acid3300 - 2500Strong, Broad
C-H Stretch (aromatic)Benzene Ring3100 - 3000Weak to Medium
C-H Stretch (aliphatic)-CH₃, -CH₂-2980 - 2850Medium
C=O Stretch (dimer)Carboxylic Acid1710 - 1680Strong
C=C StretchBenzene Ring1600 - 1450Medium to Weak
C-O-C Asymmetric StretchAryl Ether1275 - 1200Strong
C-O Stretch / O-H BendCarboxylic Acid1300 - 1200Medium
C-Br StretchBromo-aromatic600 - 500Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules like carboxylic acids. In negative ion mode, this compound is expected to readily deprotonate, forming the [M-H]⁻ ion as the base peak. This is a common characteristic for haloacetic acids in ESI-MS. researchgate.net In positive ion mode, adduct formation is common, leading to the observation of ions such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. acs.org The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and its adducts, with the ⁷⁹Br and ⁸¹Br isotopes having a nearly 1:1 natural abundance.

Table 2: Predicted ESI-MS Adducts and Ions for this compound

Ion/AdductIonization ModePredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)
[M-H]⁻Negative256.98258.98
[M+H]⁺Positive258.99260.99
[M+Na]⁺Positive280.98282.98
[M+K]⁺Positive296.95298.95

Electron ionization is a hard ionization technique that causes extensive fragmentation, providing valuable structural information. For brominated aromatic compounds, the molecular ion (M⁺˙) is typically observed and is often quite intense. labrulez.com A characteristic fragmentation pathway for such compounds is the loss of the bromine atom ([M-Br]⁺). acs.orgacs.org Other significant fragmentation pathways for this compound would likely involve the cleavage of the ether bond and the decarboxylation of the acetic acid side chain. Key expected fragments would include ions resulting from the loss of the carboxymethyl group (•CH₂COOH) and subsequent loss of carbon monoxide (CO) from the resulting phenoxy radical cation.

Table 3: Plausible EI-MS Fragmentation Ions for this compound

Fragment IonProposed Structure / LossExpected m/z (for ⁷⁹Br)
M⁺˙Molecular Ion258
[M-COOH]⁺Loss of carboxyl group213
[M-CH₂COOH]⁺Loss of carboxymethyl group199
[M-Br]⁺Loss of Bromine atom179

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically within 5 ppm). libretexts.org For this compound, the molecular formula is C₁₀H₁₁BrO₃. The theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). researchgate.net An experimentally determined exact mass that matches this theoretical value confirms the elemental formula and rules out other potential structures with the same nominal mass. The calculated monoisotopic mass for the [M(⁷⁹Br)]⁺ ion is 257.98917 Da. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. Benzene itself exhibits three absorption bands originating from π → π* transitions. spcmc.ac.in Substitution on the ring by auxochromes, such as the dimethyl, bromo, and phenoxyacetic acid groups, causes a shift in the absorption maxima (λmax) and an increase in their intensity, a phenomenon known as a bathochromic (red) shift. nih.gov

The spectrum is expected to show two main absorption bands. The primary band (or E2-band) is expected around 200-225 nm, and the secondary band (or B-band), which is characteristic of the benzene ring, is expected in the 260-290 nm region. nih.govnih.gov The fine vibrational structure often seen in the B-band of benzene is typically lost upon substitution and in polar solvents. The electronic transitions responsible for these absorptions are of the π → π* type, originating from the aromatic system.

Table 4: Expected UV-Vis Absorption Data for this compound

BandApproximate λmax (nm)Electronic Transition
Primary Band (E2-band)200 - 225π → π
Secondary Band (B-band)260 - 290π → π

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive analytical method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles.

After a comprehensive search of available scientific literature, it has been determined that there are no specific computational and theoretical investigation papers published directly on the chemical compound “this compound.” Consequently, the generation of a detailed article with specific research findings, data tables, and in-depth analysis as per the requested outline is not possible at this time.

The provided search results yielded information on computational studies of analogous compounds, such as other substituted phenoxyacetic acids and brominated aromatic molecules. These studies employ a range of quantum chemical methodologies, including Density Functional Theory (DFT) and Ab Initio calculations, to investigate molecular structure, vibrational frequencies, and electronic properties.

For instance, studies on similar molecules often utilize the B3LYP functional with basis sets like 6-311++G(d,p) for geometry optimization and frequency calculations. dergipark.org.trnih.gov Conformational analyses are typically performed to identify the most stable molecular structures. researchgate.net Furthermore, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is a common practice to understand the electronic properties and reactivity of such compounds. researchgate.net

While these general principles and methodologies would be applicable to the study of “this compound,” the absence of specific published research prevents the presentation of factual data, such as optimized molecular geometries, predicted vibrational frequencies, and HOMO-LUMO energy values for this particular compound.

Therefore, in the interest of scientific accuracy and adherence to the strict instruction of focusing solely on “this compound,” the requested article cannot be generated. Further computational research is required to produce the specific data necessary to fulfill the detailed outline provided.

Computational and Theoretical Investigations of 2 4 Bromo 2,6 Dimethylphenoxy Acetic Acid

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for understanding and predicting a molecule's reactive behavior, intermolecular interactions, and electrophilic/nucleophilic sites. The MESP is calculated by determining the electrostatic potential energy of a positive point charge at various locations on the molecule's electron density surface. wuxiapptec.comlibretexts.org These potential values are then color-coded onto the surface: regions of negative potential, which are rich in electrons and prone to electrophilic attack, are typically colored red or yellow. Conversely, regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. researchgate.netyoutube.com

For 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid, the MESP map would reveal distinct regions of varying electrostatic potential, dictated by the electronegativity of its constituent atoms and functional groups.

Negative Potential Regions (Red/Yellow): The most significant regions of negative electrostatic potential are expected to be localized around the oxygen atoms and the bromine atom. The two oxygen atoms of the carboxylic acid group and the ether oxygen are highly electronegative, leading to a high electron density. The bromine atom, also being electronegative, further contributes to a negative potential region on the aromatic ring. These areas represent the most likely sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential Regions (Blue): The most prominent region of positive electrostatic potential is associated with the acidic hydrogen atom of the carboxyl group (-COOH). This proton is highly electron-deficient, making it the primary site for deprotonation and the formation of strong hydrogen bonds. wuxiapptec.com Lesser regions of positive potential would also be found around the hydrogen atoms of the two methyl groups and the aromatic ring.

The MESP analysis provides a qualitative prediction of the molecule's reactivity. The distinct separation of positive and negative potentials, particularly the highly positive region on the carboxylic acid hydrogen and the negative region on the carbonyl oxygen, strongly indicates the molecule's capacity to engage in potent intermolecular interactions, such as hydrogen bonding.

Table 1: Predicted Molecular Electrostatic Potential (MESP) Characteristics for this compound

Molecular Region Atom(s) Predicted Electrostatic Potential Color on MESP Map Implied Reactivity
Carboxylic Acid Carbonyl Oxygen (C=O) Strongly Negative Red Electrophilic Attack / H-Bond Acceptor
Carboxylic Acid Hydroxyl Oxygen (-OH) Negative Red/Orange Electrophilic Attack / H-Bond Acceptor
Carboxylic Acid Hydroxyl Hydrogen (-OH) Strongly Positive Blue Nucleophilic Attack / H-Bond Donor
Ether Linkage Oxygen (-O-) Negative Red/Orange H-Bond Acceptor
Aromatic Ring Bromine (-Br) Moderately Negative Yellow/Green Site for Halogen Bonding

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the electronic structure of a molecule in terms of localized bonds and lone pairs. It provides detailed insights into intramolecular interactions, such as hyperconjugation, by quantifying the charge transfer between filled (donor) and unfilled (acceptor) orbitals. researchgate.netresearchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key output, indicating the strength of the delocalization. A higher E(2) value signifies a more significant interaction.

Carboxylic Acid Group Interactions: Significant hyperconjugation is expected within the carboxylic acid moiety. A primary interaction involves the delocalization of electron density from the lone pairs of the hydroxyl oxygen atom (LP O) to the antibonding orbital of the carbonyl group (π* C=O). This interaction contributes to the resonance stabilization of the carboxylate group.

Ether and Aromatic Ring Interactions: Another important set of interactions involves the lone pairs of the ether oxygen atom. These lone pairs can delocalize into the antibonding π* orbitals of the adjacent aromatic ring (LP O → π* C-C). This delocalization affects the electron density of the phenyl ring and influences its reactivity.

These delocalization effects, quantified by NBO analysis, are crucial for understanding the molecule's electronic configuration, bond strengths, and ultimately, its chemical reactivity. rsc.org

Table 2: Predicted Major Donor-Acceptor NBO Interactions and Stabilization Energies (E(2)) in this compound

Donor NBO (Filled Orbital) Acceptor NBO (Unfilled Orbital) Type of Interaction Predicted E(2) (kcal/mol) Significance
LP (O) of -OH π* (C=O) n → π* High Resonance stabilization of carboxyl group
LP (O) of Ether π* (C-C) of Ring n → π* Moderate Electron delocalization into the aromatic system
π (C-C) of Ring π* (C-C) of Ring π → π* Moderate Aromatic resonance
LP (Br) π* (C-C) of Ring n → π* Low-Moderate Contribution to ring electronics

Note: E(2) values are qualitative predictions based on typical values for these types of interactions.

Intermolecular Interactions and Hydrogen Bonding Networks in Dimeric and Crystalline States

The solid-state structure of this compound is predominantly governed by strong intermolecular hydrogen bonds, a characteristic feature of carboxylic acids. In the crystalline state, carboxylic acids typically form centrosymmetric dimers through robust O-H···O hydrogen bonds between their carboxyl groups. This specific and highly stable interaction is known as the R²₂(8) graph set motif. researchgate.net

Beyond the primary dimer formation, other weaker intermolecular interactions may further stabilize the crystal lattice. These can include C-H···O interactions, where hydrogen atoms from the methyl groups or the aromatic ring interact with oxygen atoms of neighboring molecules. Furthermore, depending on the crystal packing, π-π stacking interactions between aromatic rings and halogen bonding involving the bromine atom could also play a role in the supramolecular assembly. The steric hindrance from the two methyl groups adjacent to the ether linkage will significantly influence the molecular conformation and how the molecules pack in the crystal lattice.

Table 3: Predicted Hydrogen Bond Parameters for the Dimeric State of this compound

Bond Description Typical Distance (Å) Typical Angle (°)
O-H···O Primary hydrogen bond 2.6 - 2.8 170 - 180

Note: Values are typical ranges for carboxylic acid dimers found in organic crystals.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Chemical Prediction

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. For a compound like this compound, which belongs to the phenoxyacetic acid class known for herbicidal and other biological activities, QSAR modeling is a powerful predictive approach.

Developing a QSAR model for this compound and its analogues would involve calculating a set of numerical parameters, known as molecular descriptors, that encode its structural, electronic, and physicochemical features. These descriptors are then used as independent variables in a regression analysis to build a mathematical model that can predict a specific endpoint, such as herbicidal potency, toxicity, or environmental persistence.

Key molecular descriptors relevant for this compound would include:

Lipophilicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is crucial for predicting how the molecule will partition in biological systems.

Electronic Descriptors: Parameters such as atomic charges, dipole moment, and HOMO/LUMO energies (calculated via quantum chemistry) describe the molecule's electronic character and reactivity. The Hammett constant for the bromine substituent would also be a relevant electronic descriptor.

Steric/Topological Descriptors: These include molecular weight, molar refractivity, and various topological indices that describe the size, shape, and branching of the molecule. The steric hindrance caused by the ortho-methyl groups would be a particularly important feature to capture.

Studies on broader classes of 2,4-disubstituted-phenoxy acetic acid derivatives have successfully used 3D-QSAR methods to build predictive models for biological activities. nih.gov For this compound, a QSAR model could be developed to predict its efficacy as a plant growth regulator or its potential for environmental impact, guiding further synthesis and testing of related compounds.

Table 4: Relevant Molecular Descriptors for QSAR/QSPR Modeling of this compound

Descriptor Class Example Descriptor Property Represented Potential Application
Lipophilic logP Hydrophobicity, membrane permeability Predicting bioaccumulation, cellular uptake
Electronic Dipole Moment Molecular polarity Modeling interactions with polar receptors
Electronic HOMO/LUMO Energies Electron-donating/accepting ability Predicting chemical reactivity, degradation pathways
Steric Molar Refractivity (MR) Molecular volume and polarizability Correlating with binding site interactions

Derivative Synthesis and Structure Reactivity Relationships of 2 4 Bromo 2,6 Dimethylphenoxy Acetic Acid Analogues

Systematic Modification of the Carboxylic Acid Functionality

The carboxylic acid group of 2-(4-bromo-2,6-dimethylphenoxy)acetic acid is a primary handle for synthetic modification, allowing for the creation of various derivatives with altered physicochemical properties. Standard organic chemistry transformations are readily applied to this moiety.

Esterification: Conversion to esters is a common strategy to modify polarity and steric bulk. This is typically achieved through Fischer esterification, reacting the parent acid with an alcohol under acidic catalysis, or by reaction with alkyl halides in the presence of a base. A variety of alcohols, from simple alkanols to more complex polyfunctional molecules, can be employed to generate a diverse set of esters.

Amidation: The synthesis of amides introduces a hydrogen bond donor and alters the electronic and conformational properties of the side chain. Amide derivatives are synthesized by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction with a primary or secondary amine yields the corresponding amide. This approach allows for the incorporation of a wide array of amine-containing fragments. In biological contexts, acyl acid amido synthetases can also conjugate amino acids to carboxylic acids, forming an acyl-AMP intermediate that then reacts with an amino acid. nih.gov

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-bromo-2,6-dimethylphenoxy)ethanol. This transformation removes the acidic proton and introduces a hydroxyl group, which can serve as a point for further functionalization, such as etherification or esterification. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

Below is a table summarizing these modifications:

ModificationReagentsProduct ClassKey Feature Change
EsterificationAlcohol (R-OH), Acid CatalystEster (R-COOR')Increased lipophilicity, loss of acidic proton
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH)Amide (R-CONR'₂)Introduction of H-bond donor/acceptor, increased stability
ReductionLiAlH₄ or BH₃Primary Alcohol (R-CH₂OH)Removal of carbonyl, introduction of hydroxyl group

Strategies for Aromatic Ring Substitutions and Core Structure Diversification

Diversification of the aromatic core of this compound is key to exploring the structure-activity relationships. The existing substituents guide further modifications.

The bromine atom at the 4-position is a versatile functional group for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups. nih.gov For example, a Suzuki coupling with an arylboronic acid would replace the bromine with a new aryl ring, creating a biaryl structure.

While the electron-donating methyl groups and the ether linkage activate the ring towards electrophilic aromatic substitution, their steric bulk directs incoming electrophiles. However, the existing substitution pattern makes further electrophilic substitution challenging. A more common strategy for core diversification involves the synthesis of analogues from different starting phenols. By starting with phenols with varied substitution patterns (e.g., different halogens, alkyl groups, or other functional groups) and reacting them with haloacetic acids, a diverse set of core structures can be achieved. google.com

Linker and Side Chain Elongation/Functionalization

The ethoxyacetic acid linker (-OCH₂COOH) can be modified to alter the spacing and flexibility of the side chain.

Elongation: Instead of using a two-carbon haloacetic acid in the initial synthesis, analogues with longer chains can be prepared using reagents like 3-bromopropionic acid or 4-bromobutanoic acid. This results in phenoxypropanoic or phenoxybutanoic acid derivatives, respectively.

Functionalization: The α-carbon of the acetic acid moiety can be functionalized. For example, α-bromination followed by nucleophilic substitution can introduce various groups at this position. Alternatively, building the side chain through different synthetic routes, such as the condensation of the parent phenol (B47542) with α-keto esters, can lead to more complex side chains with additional functional groups.

Elucidating the Influence of Bromine and Methyl Groups on Chemical Reactivity and Interactions

The substituents on the phenyl ring play a critical role in defining the molecule's chemical properties and its interactions with other molecules.

Bromine: The bromine atom at the para-position has a dual electronic effect. It is inductively electron-withdrawing due to its high electronegativity, but it is also a weak resonance donor due to its lone pairs of electrons. This combination influences the pKa of the carboxylic acid and the electron density of the aromatic ring. The bromine atom can also participate in halogen bonding, a non-covalent interaction where it acts as an electrophilic region (a σ-hole) that can interact with nucleophiles like lone pairs on oxygen or nitrogen atoms. Bromine radicals are known to be highly reactive and can influence reaction pathways. nih.gov The presence of bromine can also impact the molecule's metabolic stability and distribution.

Methyl Groups: The two methyl groups at the 2- and 6-positions (ortho to the ether linkage) have significant steric and electronic effects.

Steric Hindrance: They sterically hinder the rotation around the phenyl-oxygen bond, locking the side chain into a more defined conformation. This conformational restriction can be crucial for binding to biological targets.

Electronic Effect: As alkyl groups, they are electron-donating through induction and hyperconjugation. This increases the electron density of the aromatic ring, potentially affecting its reactivity and the acidity of the phenol precursor.

Together, these groups create a specific electronic and steric profile that dictates how the molecule interacts with its environment. The interplay between the electron-withdrawing nature of the bromine and the electron-donating nature of the methyl groups creates a unique electronic distribution across the aromatic ring.

Development of Novel Chemical Libraries Based on the Phenoxyacetic Acid Scaffold

The this compound structure is an excellent scaffold for the development of chemical libraries for screening and lead optimization. researchgate.netchemrxiv.org A chemical library is a collection of diverse molecules based on a common core structure.

The synthetic strategies discussed in the previous sections can be combined in a combinatorial fashion to generate a large number of analogues.

Core Diversity: A set of substituted phenols can be used as the starting point.

Linker Diversity: Different haloalkanoic acids can be used to vary the linker length.

Functional Group Diversity: The carboxylic acid can be converted into a range of esters and amides.

Aromatic Ring Diversity: The bromine atom can be replaced using various cross-coupling reactions.

Advanced Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary technique for the separation, identification, and quantification of "2-(4-Bromo-2,6-dimethylphenoxy)acetic acid". Method development and validation are critical to ensure the accuracy and reliability of the analytical results.

Reverse Phase and Normal Phase Chromatography

Reverse-Phase (RP) HPLC is the most common mode of chromatography for the analysis of phenoxyacetic acids, including "this compound". nih.gov In RP-HPLC, a nonpolar stationary phase, typically a C18-bonded silica (B1680970), is used with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions. For acidic compounds like "this compound," the mobile phase is usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com To ensure good peak shape and reproducibility, the pH of the mobile phase is often controlled by the addition of a small amount of acid, such as phosphoric acid or formic acid. sielc.com Formic acid is particularly favored when the HPLC system is coupled with a mass spectrometer. sielc.com

A typical isocratic RP-HPLC method for a related compound, phenoxyacetic acid, utilizes a mobile phase of acetonitrile and water with phosphoric acid as an additive. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate complex mixtures and to elute strongly retained compounds. nih.gov

Normal Phase (NP) HPLC , while less common for this class of compounds, can be a valuable alternative. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol). This technique separates compounds based on their polarity, with more polar compounds being retained longer on the column. For "this compound," NP-HPLC could be particularly useful for separating it from nonpolar impurities or for isolating specific isomers if applicable. A study on the separation of hydroxy and non-hydroxy neutral lipid classes demonstrated the utility of a PVA-Sil column with a hexane/isopropanol/methanol/water-based mobile phase in normal-phase chromatography. nih.gov

ParameterReverse-Phase HPLCNormal-Phase HPLC
Stationary Phase Nonpolar (e.g., C18)Polar (e.g., Silica, PVA-Sil)
Mobile Phase Polar (e.g., Acetonitrile/Water)Nonpolar (e.g., Hexane/Isopropanol)
Elution Order Least polar elutes firstMost polar elutes first
Primary Application Routine analysis, impurity profilingSeparation of isomers, purification from nonpolar matrices

Detection by UV, Diode Array, or Refractive Index

UV Detection: "this compound" contains a substituted benzene (B151609) ring, which is a chromophore that absorbs ultraviolet (UV) light. The aromatic ring in similar compounds exhibits characteristic absorption bands. Benzene itself has three absorption bands at 184, 204, and 256 nm. quimicaorganica.org Substitution on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths). quimicaorganica.org For many phenoxyacetic acid herbicides, UV detection is typically performed in the range of 200-230 nm to achieve high sensitivity. For related compounds like bromoacetic and chloroacetic acids, UV detection at 200 nm has been successfully employed. sielc.com The presence of the bromine atom and methyl groups on the phenoxy ring of the target compound will influence its specific maximum absorption wavelength.

Diode Array Detection (DAD): A Diode Array Detector is a more advanced form of UV detector that simultaneously measures the absorbance across a range of wavelengths. lcms.cz This provides a complete UV-Vis spectrum of the analyte as it elutes from the column. DAD is invaluable for method development, peak purity analysis, and impurity identification. pharmtech.com If an impurity co-elutes with the main peak, the resulting spectrum will be a combination of the two, and peak purity algorithms can flag this. pharmtech.comresearchgate.net By comparing the UV spectrum of an unknown peak to a library of known spectra, tentative identification of impurities can be made. nih.gov The combination of HPLC with DAD and mass spectrometry provides a powerful tool for the identification of compounds in complex mixtures. nih.gov

Refractive Index (RI) Detection: A Refractive Index detector is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte. researchgate.net Its response is dependent on the concentration of the analyte. While it is a universal detector, it has some limitations. It is less sensitive than a UV detector for compounds with strong chromophores and is highly sensitive to changes in temperature and mobile phase composition, making it incompatible with gradient elution. researchgate.netnih.gov Therefore, for the analysis of "this compound," which has a strong UV chromophore, an RI detector would typically not be the first choice unless analyzing for impurities that lack a chromophore.

DetectorPrincipleAdvantagesDisadvantages
UV Detector Measures absorbance at a single or few wavelengthsHigh sensitivity for chromophoric compounds, robustNot universal, limited structural information
Diode Array Detector Measures absorbance over a range of wavelengthsProvides spectral information for peak identification and purity assessment, sensitiveMore complex than a standard UV detector
Refractive Index Detector Measures the difference in refractive indexUniversal detectorLow sensitivity, not compatible with gradient elution, sensitive to temperature changes

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a powerful tool for the analysis of "this compound," providing not only quantification but also structural information.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a highly selective and sensitive technique used for the structural confirmation of analytes. In an LC-MS/MS system, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting molecular ion (or a prominent fragment ion) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate product ions. These product ions are then analyzed in a second mass analyzer, creating a characteristic fragmentation pattern that is highly specific to the analyte's structure.

For phenoxyacetic acid herbicides, LC-MS/MS methods have been developed that are highly sensitive and specific. researchgate.net These methods often operate in negative ionization mode due to the acidic nature of the carboxyl group. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification, even in complex matrices. econference.io

Ultra-Performance Liquid Chromatography (UPLC)-MS Applications for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly improved resolution, sensitivity, and speed of analysis. waters.com When coupled with mass spectrometry, UPLC-MS is an exceptionally powerful tool for impurity profiling. ijprajournal.combiomedres.us

The enhanced resolution of UPLC allows for the separation of closely related impurities that may not be resolved by conventional HPLC. waters.com The high sensitivity of the mass spectrometer enables the detection and identification of impurities present at very low levels (e.g., below 0.1%). nih.gov By analyzing the mass spectra of the detected impurities, information about their molecular weight and structure can be obtained, which is crucial for understanding the synthesis process and for ensuring the safety and quality of the final product. researchgate.net The development of UPLC-MS methods for the analysis of phenoxyacetic acid herbicides has enabled their determination at very low concentrations in various samples. nih.govresearchgate.net

TechniqueKey FeaturesApplication for this compound
LC-MS/MS High selectivity and sensitivity, structural confirmation through fragmentationDefinitive identification and quantification, even in complex matrices.
UPLC-MS High resolution, high speed, high sensitivityComprehensive impurity profiling, detection of trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Since "this compound" is a carboxylic acid, it has low volatility and is prone to thermal degradation. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative before GC-MS analysis. researchgate.net

The most common derivatization method for carboxylic acids is silylation , which involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. unina.itgcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. usherbrooke.ca Another common method is esterification , for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester. nih.gov

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides mass spectral data for identification. The mass spectrum of the derivative will show a characteristic molecular ion peak and a fragmentation pattern that can be used to confirm the structure of the original molecule. Silylation is a robust technique that enhances GC and mass spectrometric performance. researchgate.net The choice between silylation and other derivatization methods like alkylation depends on factors such as the stability of the derivatives and the complexity of the sample matrix. nih.gov

The general workflow for GC-MS analysis of "this compound" would involve:

Extraction of the compound from the sample matrix.

Derivatization to form a volatile derivative (e.g., silylation or esterification).

Injection of the derivatized sample into the GC-MS system.

Separation of the derivative on a GC column.

Detection and identification by the mass spectrometer.

This approach is particularly useful for the analysis of trace levels of the compound in complex environmental or biological samples.

Applications of 2 4 Bromo 2,6 Dimethylphenoxy Acetic Acid in Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

The structure of 2-(4-bromo-2,6-dimethylphenoxy)acetic acid features three key reactive sites, making it a potentially versatile intermediate for organic synthesis: the carboxylic acid group, the aromatic ring substituted with a bromine atom, and the ether linkage.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is readily transformed into other functional groups. Standard organic reactions such as esterification (reaction with an alcohol), amidation (reaction with an amine), and reduction to a primary alcohol (e.g., using a strong reducing agent like lithium aluminum hydride) are expected transformations. These reactions allow for the incorporation of the 2-(4-bromo-2,6-dimethylphenoxy) moiety into larger, more complex molecules.

Reactions involving the Brominated Aromatic Ring: The bromine atom on the phenyl ring is a crucial handle for carbon-carbon and carbon-heteroatom bond formation. It is anticipated to be highly effective in transition metal-catalyzed cross-coupling reactions. This versatility allows for the introduction of a wide array of substituents at the para-position of the phenoxy group, serving as a powerful method for constructing diverse molecular scaffolds.

The table below illustrates the potential synthetic transformations available for this compound, making it a valuable building block.

Reactive Site Reaction Type Reagent(s) Resulting Functional Group
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidAmidationAmine, Coupling AgentAmide
Carboxylic AcidReductionLiAlH₄Primary Alcohol
Aromatic BromineSuzuki CouplingBoronic Acid, Pd CatalystAryl/Vinyl Group
Aromatic BromineHeck CouplingAlkene, Pd CatalystAlkene Group
Aromatic BromineSonogashira CouplingTerminal Alkyne, Pd/Cu CatalystsAlkyne Group
Aromatic BromineBuchwald-Hartwig AminationAmine, Pd CatalystAmine Group

Data based on the typical reactivity of these functional groups.

Utilization in the Preparation of Specialty Chemicals

Halogenated arylacetic acid derivatives are a significant class of compounds in the development of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. The introduction of a bromine atom can modify a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is a key strategy in drug discovery.

While direct use of this compound is not widely reported, the broader family of phenoxyacetic acids is used to manufacture pharmaceuticals, pesticides, and dyes. jetir.org For instance, research on a structurally related compound, 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid, has shown it to possess good antioxidant activity in laboratory assays. jetir.org This suggests that derivatives originating from the this compound scaffold are promising candidates for the development of new bioactive molecules. The general importance of phenylacetic acid derivatives as medical intermediates is also well-established. google.com

Contribution to the Development of Advanced Materials with Tunable Chemical or Physical Attributes

The rigid, substituted aromatic structure of this compound makes it a potential building block for advanced materials. The reactive handles at opposite ends of the molecule (the carboxylic acid and the bromine atom) allow it to be potentially incorporated into polymer chains or other macromolecular structures.

By selecting appropriate co-monomers or reaction partners for polymerization or modification, materials with specific, tunable properties could be developed. For example:

Polymer Synthesis: The molecule could be converted into a monomer and polymerized to create polyesters or polyamides with high thermal stability and specific refractive indices due to the presence of the brominated aromatic ring.

Liquid Crystals: The rigid core structure is a common feature in liquid crystalline materials. Derivatives of this compound could be synthesized to explore potential applications in display technologies.

Functional Surfaces: The carboxylic acid group can be used to anchor the molecule to surfaces, while the bromine atom remains available for further chemical modification, allowing for the creation of functionalized surfaces with tailored properties.

Precursor for Advanced Catalytic Systems

The structural elements of this compound suggest its potential use as a precursor for designing ligands used in catalysis. The phenoxy-acetic acid framework can be elaborated into more complex structures capable of coordinating with metal centers.

Analogous compounds, particularly phenylacetic acids, can act as directing groups in metal-catalyzed reactions. The carboxylate group can coordinate to a metal center, positioning the catalyst to selectively activate a specific C-H bond on the aromatic ring. By modifying this compound, it could be transformed into a bidentate or tridentate ligand. The steric bulk provided by the two methyl groups could influence the stereoselectivity of catalytic reactions, while the electronic properties of the ligand could be fine-tuned by replacing the bromine atom via cross-coupling reactions.

Environmental Implications and Degradation Pathways

Stability and Persistence in Different Environmental Matrices

The stability and persistence of 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid in soil, water, and sediment are expected to be influenced by its chemical structure: a brominated aromatic ring, an ether linkage, and a carboxylic acid group.

In Soil: The persistence of phenoxyacetic acid herbicides in soil is variable, with half-lives ranging from days to months. Factors influencing this include soil type, organic matter content, pH, temperature, and microbial activity. The presence of a bromine atom and two methyl groups on the benzene (B151609) ring may increase its persistence compared to simpler phenoxyacetic acids. Halogenated aromatic compounds are often more resistant to degradation. nih.gov The carboxylic acid group, however, generally increases water solubility and potential for leaching, but also provides a site for microbial attack. Adsorption to soil organic matter and clay particles is a key process governing its mobility and availability for degradation.

In Water: In aquatic environments, the fate of this compound would be governed by processes such as photolysis, hydrolysis, and microbial degradation. As a weak acid, its solubility and sorption to sediments will be pH-dependent. mdpi.com Abiotic degradation through photolysis (breakdown by sunlight) could be a significant removal mechanism in clear, sunlit surface waters. The ether linkage in phenoxyacetic acids can be susceptible to hydrolysis, particularly under extreme pH conditions, although this is generally a slow process in typical environmental pH ranges. nih.gov

In Sediment: Sediments can act as both a sink and a long-term source of persistent organic pollutants. If this compound partitions to sediments, its degradation is likely to be slower than in soil or the water column due to lower oxygen levels and reduced microbial activity. Anaerobic degradation pathways would become more important in these environments.

The following table provides a hypothetical overview of the factors influencing the persistence of this compound in various environmental compartments.

Environmental MatrixKey Factors Influencing PersistenceExpected Persistence Level
Soil Microbial activity, organic matter content, pH, temperature, moistureModerate to High
Water Photolysis, microbial activity, pH, temperature, water clarityLow to Moderate
Sediment Redox potential (oxygen levels), microbial activity, sorptionHigh

Microbial and Abiotic Degradation Mechanisms

The breakdown of this compound in the environment is anticipated to proceed through both microbial and abiotic pathways.

Microbial Degradation: Microorganisms are primary drivers in the degradation of many organic pollutants, including halogenated aromatic compounds. nih.gov The degradation of this compound would likely be initiated by enzymatic attack. Based on studies of similar compounds, several initial steps are plausible:

Ether Bond Cleavage: A common initial step in the degradation of phenoxyacetic acids is the cleavage of the ether linkage, often catalyzed by dioxygenase enzymes. This would release the aromatic moiety, 4-Bromo-2,6-dimethylphenol (B182379), and a two-carbon side chain that can be readily metabolized. nih.gov

Hydroxylation of the Aromatic Ring: Monooxygenase or dioxygenase enzymes could add one or two hydroxyl groups to the benzene ring, making it more susceptible to ring cleavage. This hydroxylation could occur with or without the removal of the bromine atom.

Dehalogenation: The removal of the bromine atom is a critical step in detoxification. This can occur either aerobically, often through the action of mono- or dioxygenases that replace the halogen with a hydroxyl group, or anaerobically, through reductive dehalogenation where the halogen is replaced by a hydrogen atom. nih.gov

Abiotic Degradation: Non-biological degradation processes can also contribute to the transformation of this compound.

Photolysis: Aromatic compounds, particularly those with halogen substituents, can be susceptible to photolytic degradation. Sunlight, especially UV radiation, can provide the energy to break chemical bonds, potentially leading to dehalogenation or cleavage of the ether linkage. The rate of photolysis is dependent on factors like water clarity and the presence of photosensitizing substances. mdpi.comnih.gov

Hydrolysis: The ether bond could potentially undergo hydrolysis, splitting the molecule into 4-Bromo-2,6-dimethylphenol and glycolic acid. This process is generally slow for this type of ether linkage under typical environmental pH conditions but can be accelerated at very high or low pH. nih.gov

Metabolite Identification and Transformation Products

The degradation of this compound would result in a series of intermediate compounds, or metabolites, before complete mineralization to carbon dioxide, water, and bromide ions. The specific metabolites formed would depend on the degradation pathway.

Based on known pathways for analogous compounds, the following are potential transformation products:

Protocatechuic Acid and Catechol Derivatives: Following initial hydroxylation and dehalogenation of the aromatic ring, the resulting dihydroxy-aromatic intermediates (catechols) are funneled into central metabolic pathways. Ring cleavage of these catechols, via ortho- or meta-fission pathways, leads to the formation of aliphatic acids that can be utilized by microorganisms for growth. nih.govunesp.br

Brominated Catechols: If hydroxylation occurs without immediate dehalogenation, brominated catechols could be formed. These intermediates can sometimes be more toxic and persistent than the parent compound.

Debrominated Phenoxyacetic Acid: Reductive dehalogenation under anaerobic conditions could lead to the formation of 2,6-dimethylphenoxyacetic acid.

The table below outlines a hypothetical degradation pathway and the potential metabolites of this compound.

Parent CompoundDegradation StepPotential Intermediate Metabolite(s)Subsequent Fate
This compound Ether Cleavage4-Bromo-2,6-dimethylphenolFurther degradation via hydroxylation and ring cleavage
This compound Oxidative Dehalogenation/Hydroxylation2-(4-Hydroxy-2,6-dimethylphenoxy)acetic acid or Brominated CatecholsRing cleavage and mineralization
This compound Reductive Dehalogenation (Anaerobic)2,6-dimethylphenoxyacetic acidFurther degradation under anaerobic or aerobic conditions
4-Bromo-2,6-dimethylphenol HydroxylationBrominated Catechols or Methyl-catecholsRing cleavage and mineralization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.